molecular formula C15H13Br3O4S B2745832 2,4,6-Tribromophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate CAS No. 2380190-09-8

2,4,6-Tribromophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate

Cat. No. B2745832
CAS RN: 2380190-09-8
M. Wt: 529.04
InChI Key: TVHPTMUCLINFGJ-UHFFFAOYSA-N
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Description

“2,4,6-Tribromophenol” is a brominated derivative of phenol. It is used as a fungicide, as a wood preservative, and an intermediate in the preparation of flame retardants . “1-methoxy-2,4-dimethylbenzene” is another compound with critically evaluated thermophysical property data .


Synthesis Analysis

The synthesis of these compounds often involves controlled reactions. For example, “2,4,6-Tribromophenol” can be prepared by the controlled reaction of elemental bromine with phenol .


Molecular Structure Analysis

The molecular structure of these compounds can be quite complex due to the presence of multiple functional groups. For example, “2,4,6-Tribromophenol” has a molecular formula of C6H3Br3O .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For instance, “2,4,6-Tribromophenol” is used as an intermediate in the preparation of flame retardants such as brominated epoxy resins .


Physical And Chemical Properties Analysis

These compounds have unique physical and chemical properties. For instance, “2,4,6-Tribromophenol” has a melting point of 95.5 °C and a boiling point of 244 °C . It is slightly soluble in water .

Scientific Research Applications

Sulfonation and Sulfation Reactions

Research has explored the reactions of dihydroxybenzenes and their methyl ethers with sulfur trioxide, which is relevant to understanding the sulfonation and sulfation reactions involving compounds like 2,4,6-Tribromophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate (Cerfontain, Coenjaarts, & Koeberg-Telder, 2010). These reactions play a critical role in various chemical synthesis processes.

Synthesis of Novel Sulfonamides for Therapeutic Applications

Sulfonamides derived from 4-methoxyphenethylamine have been synthesized for potential therapeutic applications in Alzheimer’s disease. This includes the treatment of compounds like this compound with various alkyl/aralkyl halides (Abbasi et al., 2018).

Application in Nanofiltration Membranes

Sulfonated thin-film composite nanofiltration membranes have been developed for the treatment of dye solutions. These membranes use sulfonated aromatic diamine monomers, which could potentially be derived from compounds like this compound (Liu et al., 2012).

Oxidation Reactions

The oxidation of compounds such as 4-methoxyphenethyl phenyl sulfide, which shares structural similarities with this compound, has been studied to understand the mechanisms of microsomal and biomimetic oxidation of sulfides (Baciocchi, Lanzalunga, & Pirozzi, 1997).

Lanthanide-Potassium Frameworks

Lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks have been synthesized for gas sorption, proton conductivity, and luminescent sensing of metal ions. These frameworks may utilize derivatives or functional groups similar to those in this compound (Zhou et al., 2016).

Mechanism of Action

The mechanism of action of these compounds can vary depending on their use. For example, as a fungicide and wood preservative, “2,4,6-Tribromophenol” likely acts by disrupting the normal functioning of the target organism .

Safety and Hazards

These compounds can pose certain safety and health hazards. For example, “2,4,6-Tribromophenol” may cause an allergic skin reaction and serious eye irritation .

properties

IUPAC Name

(2,4,6-tribromophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br3O4S/c1-8-4-9(2)14(7-13(8)21-3)23(19,20)22-15-11(17)5-10(16)6-12(15)18/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHPTMUCLINFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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